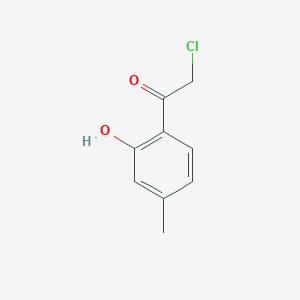
4-Cyclohexylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylbut-2-enal is an organic compound with the molecular formula C10H16O It is characterized by a cyclohexyl group attached to a but-2-enal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbut-2-enal typically involves the aldol condensation of cyclohexanone with crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylbut-2-enal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-Cyclohexylbut-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-Cyclohexylbutanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: 4-Cyclohexylbut-2-enoic acid.
Reduction: 4-Cyclohexylbutanol.
Substitution: Various substituted cyclohexylbut-2-enal derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Cyclohexylbut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity by disrupting bacterial cell walls.
Comparison with Similar Compounds
Cyclohexylacetaldehyde: Similar structure but lacks the double bond in the but-2-enal chain.
Cyclohexylpropanal: Similar structure but with a shorter carbon chain.
Cyclohexylbutanal: Similar structure but with a saturated carbon chain.
Uniqueness: 4-Cyclohexylbut-2-enal is unique due to the presence of both a cyclohexyl group and an unsaturated aldehyde chain. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its saturated or shorter-chain analogs.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(E)-4-cyclohexylbut-2-enal |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10-6-2-1-3-7-10/h4-5,9-10H,1-3,6-8H2/b5-4+ |
InChI Key |
BRQHJPHHSBUZPY-SNAWJCMRSA-N |
Isomeric SMILES |
C1CCC(CC1)C/C=C/C=O |
Canonical SMILES |
C1CCC(CC1)CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)










![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)

